2-methyl-N-(2-phenylethyl)quinolin-4-amine
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Overview
Description
2-methyl-N-(2-phenylethyl)quinolin-4-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications. The compound’s structure consists of a quinoline ring substituted with a methyl group at the 2-position and a phenethylamine group at the 4-position.
Mechanism of Action
Target of Action
Quinoline derivatives have been known to interact with various targets in the cell, contributing to their diverse biological activities .
Mode of Action
It’s known that quinoline derivatives can interact with their targets, leading to changes in cellular processes . For instance, some quinoline derivatives have been found to inhibit the PI3K/AKT/mTOR pathway proteins , which play a crucial role in cell survival and growth.
Biochemical Pathways
Quinoline derivatives have been reported to interact with the pi3k/akt/mtor pathway , which plays a role in multiple cancers by apoptosis and cell proliferation .
Pharmacokinetics
One of the compounds, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, was found to have about 100% human oral absorption and satisfied lipinski’s rule of five . These properties impact the bioavailability of the compound, influencing its therapeutic potential.
Result of Action
Some quinoline derivatives have shown substantial biological activities . For instance, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine was found to be active with an inhibition concentration value of (IC 50) 29.4 μM .
Action Environment
The synthesis and functionalization of quinoline derivatives can be influenced by various factors, including reaction conditions and the presence of catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-phenylethyl)quinolin-4-amine can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions . Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid . Industrial production methods often utilize microwave-assisted synthesis and solvent-free conditions to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-phenylethyl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
2-methyl-N-(2-phenylethyl)quinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-methylquinoline: Lacks the phenethylamine group, resulting in different biological activities.
N-phenethylquinolin-4-amine: Lacks the methyl group at the 2-position, affecting its chemical reactivity and biological properties.
Uniqueness
2-methyl-N-(2-phenylethyl)quinolin-4-amine is unique due to the presence of both the methyl group at the 2-position and the phenethylamine group at the 4-position. This combination enhances its biological activity and makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-methyl-N-(2-phenylethyl)quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-14-13-18(16-9-5-6-10-17(16)20-14)19-12-11-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZBJWGGUFJETB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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